![molecular formula C21H17N3O5S B5184024 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide, also known as CUDC-101, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival.
Mécanisme D'action
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival. It can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can also inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are both overexpressed in many types of cancer. In addition, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can inhibit the activity of heat shock protein 90 (HSP90), which is involved in protein folding and stability and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis (the growth of new blood vessels that supply nutrients to tumors). N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can also enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in lab experiments is that it is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival. This makes it a potentially powerful tool for studying the mechanisms of cancer development and testing new cancer therapies. However, one limitation of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in lab experiments is that it is a small molecule inhibitor that may have off-target effects and affect other cellular processes.
Orientations Futures
There are several future directions for the development and use of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in cancer research and therapy. One direction is to further study the mechanisms of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide and its effects on different types of cancer. Another direction is to test the efficacy of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need to develop more potent and selective inhibitors of the signaling pathways targeted by N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide, which may lead to more effective cancer therapies in the future.
Conclusion:
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide is a small molecule inhibitor that has been developed for the treatment of cancer. It is a multi-targeted agent that can simultaneously inhibit several key signaling pathways involved in cancer cell growth and survival. N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy and radiation therapy. There are several future directions for the development and use of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide in cancer research and therapy, which may lead to more effective cancer therapies in the future.
Méthodes De Synthèse
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with 4-aminophenylsulfone to form an intermediate compound. This intermediate is then reacted with 2,3-dihydro-1H-indole to form the final product, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide.
Applications De Recherche Scientifique
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and glioblastoma. In vitro studies have shown that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have demonstrated that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide can inhibit tumor growth and prolong survival in animal models of cancer.
Propriétés
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c25-21(18-6-2-4-8-20(18)24(26)27)22-16-9-11-17(12-10-16)30(28,29)23-14-13-15-5-1-3-7-19(15)23/h1-12H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHADOVJBOPUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

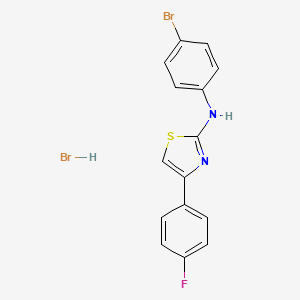
![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)
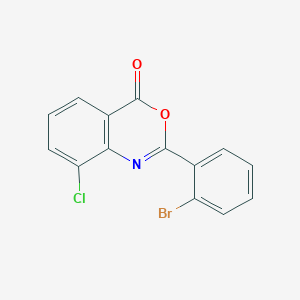
![N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)
![1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)
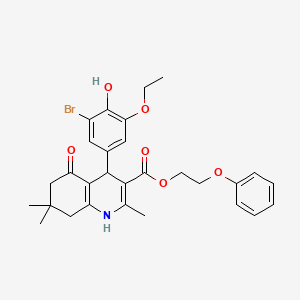
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
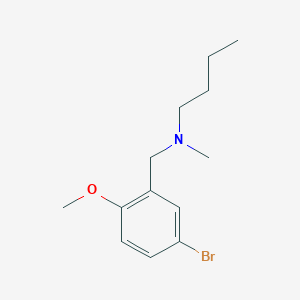
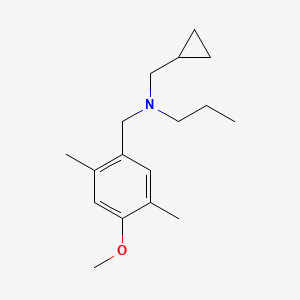
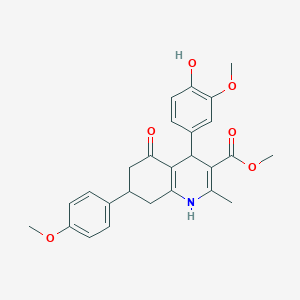
![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)